Substrate Affinity and pH Optimum Differentiation: Transketolase vs. Transaldolase Under Standardized Hepatic Assay Conditions
In a direct comparative study of transketolase (EC 2.2.1.1) and transaldolase (EC 2.2.1.2) in rat liver and hepatoma 3924A, the apparent Km of transketolase for ribose‑5‑phosphate was 0.3 mM and for xylulose‑5‑phosphate was 0.5 mM, with a broad pH optimum around 7.6 [1]. Transaldolase exhibited a Km of 0.13–0.17 mM for erythrose‑4‑phosphate and 0.30–0.35 mM for fructose‑6‑phosphate, with a sharper pH optimum at 6.9–7.2 [1]. The distinct pH optima and substrate‑affinity profiles mean that activity assays or biotransformations optimized for one enzyme will yield sub‑optimal performance for the other.
| Evidence Dimension | Apparent Km and pH optimum |
|---|---|
| Target Compound Data | Km(ribose‑5‑P) = 0.3 mM; Km(xylulose‑5‑P) = 0.5 mM; pH optimum ~7.6 |
| Comparator Or Baseline | Transaldolase (EC 2.2.1.2): Km(erythrose‑4‑P) = 0.13–0.17 mM; Km(fructose‑6‑P) = 0.30–0.35 mM; pH optimum 6.9–7.2 |
| Quantified Difference | Km values differ 2–3‑fold for analogous substrates; pH optimum shifted by +0.4–0.7 units |
| Conditions | Rat liver and hepatoma 3924A 100,000g supernatant; spectrophotometric assay under optimal kinetic conditions |
Why This Matters
Users procuring transketolase for coupled assays alongside transaldolase must match buffer conditions to the enzyme with the narrower pH tolerance (transaldolase) to avoid systematic under‑estimation of transketolase activity.
- [1] Heinrich PC, Morris HP, Weber G. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) activities in normal, neoplastic, differentiating, and regenerating liver. Cancer Res. 1976;36(9 pt.1):3189-3197. PMID: 10080 View Source
